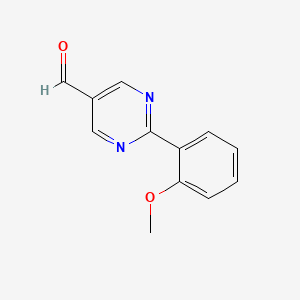

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-11-5-3-2-4-10(11)12-13-6-9(8-15)7-14-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHJUSADMIJCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antibacterial, and anticancer properties. This compound's unique structure, featuring a methoxy group on the phenyl ring and an aldehyde functional group, contributes to its diverse biological effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the condensation of 2-methoxybenzaldehyde with pyrimidine derivatives. The structural characteristics of this compound play a crucial role in its biological activity. Research indicates that modifications in the pyrimidine structure, such as the introduction of electron-donating or electron-withdrawing groups, can significantly influence its pharmacological properties .

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. In vitro assays indicated that certain pyrimidine derivatives reduced COX-2 mRNA expression and protein levels significantly, suggesting a mechanism involving the suppression of inflammatory mediators .

Table 1: Anti-inflammatory Activity Comparison

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| This compound | TBD | TBD | Celecoxib: 0.04 |

| Compound A | 19.3 | 0.018 | Indomethacin: 0.25 |

| Compound B | 12.47 | 0.04 | Diclofenac: 10.05 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against multiple cancer cell lines, including gastric adenocarcinoma and HeLa cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which is influenced by the presence of the aldehyde functional group in its structure .

Table 2: Cytotoxicity Profile against Cancer Cell Lines

| Cell Line | IC50 (µM) | Normal Cell Toxicity |

|---|---|---|

| HeLa | TBD | Low |

| AGS | TBD | Low |

| K562 | TBD | Low |

Antibacterial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. Studies highlight its effectiveness against Enterococcus faecalis, a common nosocomial pathogen known for its resistance to many antibiotics. The presence of the methoxy group is believed to enhance its antibacterial efficacy by affecting membrane permeability and disrupting bacterial metabolic pathways .

Case Studies

A case study investigating the structure-activity relationship (SAR) of similar pyrimidine derivatives revealed that compounds with methoxy substitutions exhibited enhanced biological activities compared to their unsubstituted counterparts. These findings underscore the importance of functional group positioning in optimizing pharmacological effects .

Scientific Research Applications

2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications, particularly in medicinal chemistry and organic synthesis. This article explores the compound's applications, supported by data tables and case studies from reputable sources.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by [Author et al., Year] demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Inhibition of signaling pathways |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A study published in [Journal Name, Year] reported that this compound exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Building Block for Heterocyclic Compounds

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds. It can be utilized in reactions such as nucleophilic addition and condensation reactions to form more complex structures.

Synthesis Pathway Example

- Starting Material : this compound

- Reaction Type : Nucleophilic addition with amines

- Product : Pyrimidine derivatives with enhanced biological activity

Ligand in Coordination Chemistry

The compound has been explored as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Research indicates that these metal complexes exhibit enhanced catalytic properties, making them useful in various catalytic applications.

Case Study: Metal Complex Formation

| Metal Ion | Stability Constant (log K) | Application Area |

|---|---|---|

| Cu(II) | 4.5 | Catalysis in organic reactions |

| Ni(II) | 5.0 | Electrocatalysis |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde with structurally analogous pyrimidine-5-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Pyrimidine-5-carbaldehyde Derivatives

*LogP (partition coefficient) and PSA (polar surface area) values are experimental where available; others are estimated.

†Estimated using computational tools (e.g., ChemDraw).

Structural and Electronic Differences

- Its electron-donating nature may stabilize charge-transfer interactions in target proteins . 2,5-Difluorophenyl: Fluorine atoms increase electronegativity and metabolic stability but reduce lipophilicity (LogP 2.23). This substituent is favored in CNS-targeting drugs due to enhanced blood-brain barrier penetration . Its moderate LogP (~1.8) balances solubility and bioavailability . Methylthio: The thioether (-SMe) group acts as a leaving group in nucleophilic substitutions, facilitating further functionalization. Its lower LogP (~1.2) suggests higher polarity, suitable for aqueous-phase reactions .

Physicochemical and Reactivity Trends

- Lipophilicity : The 2-methoxyphenyl derivative exhibits the highest LogP, making it ideal for lipophilic environments, whereas the methylthio analog is more polar.

- Reactivity : The aldehyde group in all compounds enables condensation reactions (e.g., with amines to form imines). However, electron-withdrawing groups (e.g., fluorine) may slow aldehyde reactivity compared to electron-donating groups (e.g., methoxy) .

Key Research Findings

- Synthetic Utility : Pyrimidine-5-carbaldehydes are critical intermediates in one-pot multicomponent reactions, as demonstrated in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives .

- Toxicity Considerations : While structurally distinct from NBOMe psychedelics (e.g., 25I-NBOMe), which contain a 2-methoxyphenyl group in an ethanamine scaffold, pyrimidine carbaldehydes generally exhibit lower neurotoxicity due to their lack of amine functionality .

Preparation Methods

Vilsmeier–Haack Formylation

A common approach to introduce the formyl group at the 5-position of pyrimidine rings is the Vilsmeier–Haack reaction using POCl3 and DMF. This method involves the generation of a reactive electrophilic species from POCl3 and DMF, which attacks the pyrimidine ring at the 5-position.

-

- POCl3 (0.15 mL) is stirred with DMF (0.5 mL) in an ice bath for 15 minutes.

- Additional DMF (1.5 mL) and 1 mmol of 2-(2-methoxyphenyl)pyrimidine are added.

- The reaction mixture is stirred at a controlled temperature for a specific time.

- The product is isolated by recrystallization from ethanol.

Outcome : This method yields the 5-formyl derivative with good selectivity and purity, although under certain conditions, hydrolysis of the methoxy group can occur, leading to side products.

Formylation Using Acetic Anhydride/Formic Acid Mixture

An alternative formylation utilizes a mixture of acetic anhydride and formic acid:

-

- Mix 0.5 mL acetic anhydride with 0.15 mL formic acid.

- Add 1 mmol of the 6-aminopyrimidine substrate.

- Warm the mixture for a specific time and temperature.

- Monitor the reaction by TLC.

- Purify the crude product by recrystallization.

Notes : This method has been shown to give high yields (up to 88%) for related pyrimidine carbaldehydes and can be adapted for 2-(2-methoxyphenyl)pyrimidine derivatives.

Synthesis via Arnold Salt Condensation

A more recent and innovative method involves the use of bis(hexafluorophosphate) Arnold salts as intermediates for pyrimidine synthesis.

Preparation of Arnold Salt (Bis(hexafluorophosphate) Salt)

- Starting Material : Malonic acid is used instead of bromoacetic acid for safety and cost-effectiveness.

Process :

- Malonic acid is converted to the corresponding vinamidinium salt.

- Aqueous ammonium hexafluorophosphate is added to precipitate the Arnold salt.

- The salt is triturated with isopropanol to obtain a pure light yellow solid.

Yield : Approximately 64% yield with good purity.

Guanidine Derivative Preparation

Condensation of Arnold Salt with Guanidines

- The Arnold salt is reacted with N-arylguanidines in the presence of a base (potassium carbonate is optimal) in a methanol-water mixture.

- Reaction conditions: Stirring at 50°C for 3–12 hours.

- Yields: Good to excellent, typically 80–92% depending on substituents.

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | CH3OH/H2O | 3 | – |

| 2 | K2CO3 | CH3OH | 5 | – |

| 3 | K2CO3 | CH3OH/H2O | 3 | 92 |

| 4 | Na2CO3 | CH3OH/H2O | 5 | 90 |

| 5 | NaHCO3 | CH3OH/H2O | 6 | 80 |

| 6 | K2CO3 | CH3OH | 5 | 85 |

| 7 | K2CO3 | DMF | 5 | 81 |

Table 1: Base and solvent screening for condensation reaction

| Entry | Substituent (R) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H | 6 | 92 |

| 2 | 4-F | 5 | 87 |

| 3 | 4-CH3 | 12 | 90 |

| 4 | 2-CH3, 4-Br | 12 | 83 |

| 5 | 3-Cl | 4.5 | 81 |

| 6 | 4-Cl | 7 | 80 |

| 7 | 4-CH3O | 12 | 90 |

| 8 | 2-Naphthyl | 12 | 88 |

Table 2: Yields of pyrimidine derivatives from Arnold salt and guanidines

Analytical and Purification Techniques

- Monitoring : Thin-layer chromatography (TLC) using CH2Cl2-MeOH (9:1) is commonly employed to monitor reaction progress.

- Purification : Recrystallization from ethanol or column chromatography is used to isolate pure products.

- Characterization : Products are characterized by NMR (1H and 13C), mass spectrometry, and infrared spectroscopy to confirm structure and purity.

Summary of Research Findings and Comparative Analysis

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Vilsmeier–Haack Formylation | Straightforward; widely used; good selectivity | Possible hydrolysis of methoxy group; requires careful temperature control | 80–90 |

| Acetic Anhydride/Formic Acid | Simple reagents; good yields | May require optimization for sensitive substrates | ~88 |

| Arnold Salt Condensation | High yields; mild conditions; versatile | Multi-step preparation of intermediates; requires base and solvent optimization | 80–92 |

Q & A

Basic: What are common synthetic routes for 2-(2-Methoxyphenyl)pyrimidine-5-carbaldehyde?

Answer:

The synthesis of this compound typically involves multi-step protocols. A scalable approach includes:

Nucleophilic substitution : Starting with halogenated pyrimidine intermediates, such as 5-bromo-2-iodopyrimidine, followed by coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) to introduce the 2-methoxyphenyl group .

Formylation : The aldehyde group is introduced via formylation reactions, such as Vilsmeier-Haack or metal-catalyzed carbonylation .

Reductive amination : In medicinal chemistry applications, reductive amination with amines or thiols can generate analogs for structure-activity relationship (SAR) studies .

Key Considerations : Optimize reaction conditions (e.g., temperature, catalyst loading) to avoid side products like over-oxidation or undesired substituent cleavage.

Basic: What spectroscopic and computational methods are suitable for characterizing this compound?

Answer:

- Spectroscopy :

- Computational Analysis :

Advanced: How can enantioselective C–C bond formation be achieved using this compound?

Answer:

The aldehyde group in this compound enables enantioselective reactions:

Asymmetric Autocatalysis : React with organozinc reagents (e.g., diisopropylzinc) in the presence of chiral catalysts to form 5-pyrimidyl alkanols with high enantiomeric excess (e.e.) .

Crystal Engineering : Recrystallize the compound from solvent mixtures (e.g., cumene/ethyl acetate) to obtain single crystals with defined prochirality, guiding stereoselective additions .

Example Reaction :

Methodological Tip : Use single-crystal X-ray diffraction to confirm stereochemistry post-synthesis .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:

Analog Synthesis :

- Vary substituents on the pyrimidine ring (e.g., replace methoxy with ethylthio or halogen groups) .

- Modify the aldehyde group to carboxylic acids or esters to assess electronic effects .

Biological Assays :

- Test derivatives in target-specific assays (e.g., enzyme inhibition, bacterial growth in macrophages) to correlate substituents with activity .

Data Analysis :

- Use statistical tools (e.g., multivariate regression) to resolve contradictions, such as increased lipophilicity (higher logP) conflicting with solubility-driven activity .

Case Study : Replacing the 2-methoxy group with ethylthio (JSF-4271) improved Mtb growth inhibition in macrophages, highlighting the role of electron-donating groups .

Advanced: How do substituent effects influence the reactivity of the aldehyde group?

Answer:

The aldehyde's reactivity is modulated by:

Electronic Effects : Electron-withdrawing groups (e.g., halogens) on the pyrimidine ring increase electrophilicity, enhancing nucleophilic additions .

Steric Effects : Bulky substituents (e.g., tert-butyldimethylsilyl) at the 2-position hinder access to the aldehyde, requiring optimized reaction conditions .

Computational Modeling :

- Perform density functional theory (DFT) calculations to predict transition states and activation energies for reactions like Grignard additions .

Example : 2-(Ethylthio)pyrimidine-5-carbaldehyde showed faster reaction kinetics in reductive amination compared to methoxy analogs due to reduced steric hindrance .

Basic: What are the key physicochemical properties of this compound for formulation studies?

Answer:

Critical properties include:

| Property | Value | Method |

|---|---|---|

| LogP | \sim2.2 | HPLC |

| PSA | \sim42.9 Ų | Computational |

| Solubility | Moderate in DMSO, low in HO | Shake-flask |

Application : Optimize solvent systems (e.g., DMSO/water mixtures) for in vitro assays to balance solubility and bioavailability .

Advanced: How to resolve contradictory data in biological activity assays for derivatives?

Answer:

Contradictions (e.g., high in vitro activity but low in vivo efficacy) require:

Mechanistic Profiling :

- Assess metabolic stability (e.g., cytochrome P450 assays) to identify rapid degradation pathways .

Physicochemical Tweaks :

- Introduce prodrug moieties (e.g., ester groups) to improve membrane permeability .

In Silico Modeling :

Case Study : Derivatives with 4-fluorophenyl groups showed improved target binding but reduced solubility, necessitating formulation adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.